Product packaging for Cholesteryl oleyl ether(Cat. No.:CAS No. 66106-91-0)

Cholesteryl oleyl ether

Cat. No.: B1232386
CAS No.: 66106-91-0
M. Wt: 637.1 g/mol
InChI Key: GHVGZBRESGTIJT-NSFMYWSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Sterol Lipid Biochemistry and Physiology Research

Sterol lipids, with cholesterol as the most prominent member in mammals, are crucial components of cellular membranes and precursors for essential molecules like steroid hormones and bile acids. wikipedia.org The regulation of cholesterol levels is a tightly controlled process involving synthesis, transport, and esterification. creative-proteomics.com Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, represent a storage and transport form of cholesterol. creative-proteomics.com Understanding the intricate balance of these processes is central to research in cardiovascular disease, metabolic disorders, and neurodegenerative diseases. creative-proteomics.comresearchgate.net

Cholesteryl oleyl ether's structure, featuring an ether linkage instead of the ester bond found in natural cholesteryl esters, renders it resistant to hydrolysis by cellular enzymes. nih.gov This property is the cornerstone of its utility in research. By mimicking the behavior of its natural counterpart, cholesteryl oleate (B1233923), it allows scientists to trace the movement and uptake of cholesteryl esters without the confounding factor of metabolic breakdown. nih.gov

Historical Evolution of Cholesteryl Ether Application as Investigative Tracers

The use of tracer molecules has been a long-standing practice in metabolic research, with early studies relying on radiolabeled compounds to follow biochemical pathways. frontiersin.org The development of non-hydrolyzable lipid analogs, such as cholesteryl ethers, marked a significant advancement. The synthesis of these compounds, including this compound, provided researchers with more stable probes to investigate lipid transport. nih.gov

Early applications in the 1980s utilized radiolabeled cholesteryl ethers to demonstrate the "selective uptake" of cholesteryl esters from high-density lipoproteins (HDL) by the liver and other tissues. nih.gov This process, where the cholesteryl ester portion of the lipoprotein is taken up by cells without the concurrent uptake of the entire lipoprotein particle, was a pivotal discovery in understanding reverse cholesterol transport. nih.gov The stability of the ether bond was crucial in proving that the tracer remained intact within the cells, providing a cumulative measure of uptake. nih.gov

Fundamental Role of this compound in Mechanistic Lipid Studies

The primary role of this compound in mechanistic studies is to serve as a reliable marker for the trafficking of cholesteryl esters. nih.gov When incorporated into lipoproteins, such as HDL or low-density lipoproteins (LDL), and introduced into biological systems (either in vitro cell cultures or in vivo animal models), its journey can be meticulously tracked. jci.orgnih.gov

Key Research Applications:

Reverse Cholesterol Transport: Studies using this compound have been instrumental in elucidating the pathways by which cholesterol is transported from peripheral tissues back to the liver for excretion, a process critical for preventing the buildup of cholesterol in arteries. nih.gov

Lipoprotein Metabolism: Researchers have used this tracer to study the dynamics of lipoprotein remnant uptake by the liver and other tissues, providing insights into how different lipoproteins deliver their lipid cargo. pnas.org

Atherosclerosis Research: By tracing the accumulation of cholesteryl esters in the arterial wall, a hallmark of atherosclerosis, this compound helps to unravel the mechanisms of plaque formation. ahajournals.orgontosight.ai

Cellular Uptake Mechanisms: It has been used to differentiate between various cellular uptake pathways, such as those mediated by specific receptors like the scavenger receptor class B type I (SR-BI). nih.gov

The data generated from these studies have significantly advanced our understanding of lipid homeostasis and the pathophysiology of lipid-related diseases.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C45H80O nih.gov
Molar Mass 637.1 g/mol nih.gov
Nature Non-hydrolyzable analog of cholesteryl oleate nih.govnih.gov
Key Feature Stable ether bond resistant to mammalian enzymes nih.gov
Primary Use Tracer for cholesteryl ester metabolism nih.govnih.gov

Detailed Research Findings:

A notable study investigating the metabolism of HDL-cholesteryl esters in rats utilized [3H]cholesteryl linoleyl ether, a similar non-hydrolyzable analog. The findings indicated that the liver is the primary site for the uptake of HDL cholesteryl esters, and that this uptake can occur separately from the protein component of the HDL particle. nih.gov This supported the concept of selective uptake.

Another area of investigation has been the role of specific transporters in lipid efflux. In studies of ABCG1-mediated cholesterol efflux, this compound was used as a control to demonstrate that the transporter did not facilitate the influx of cholesteryl esters from HDL, further clarifying the unidirectional nature of this efflux pathway. nih.gov

Research on macrophages, key cells in the development of atherosclerosis, has also employed this compound. These studies have shown that macrophages can take up HDL cholesteryl esters through mechanisms independent of the well-known SR-BI receptor, suggesting the existence of alternative pathways for lipid accumulation in these cells. nih.gov

Interactive Data Table: Key Research Findings with Cholesteryl Ethers

Research AreaKey FindingTracer UsedReference
HDL Metabolism Liver is the major site of HDL cholesteryl ester uptake, which can be separate from the HDL protein moiety.[3H]cholesteryl linoleyl ether nih.gov
Cholesterol Efflux ABCG1 transporter does not mediate the influx of cholesteryl ether from HDL.[3H]this compound nih.gov
Macrophage Lipid Uptake Macrophages exhibit selective uptake of HDL cholesteryl esters independent of the SR-BI receptor.[3H]this compound nih.gov
Apolipoprotein E Role Decreased selective uptake of HDL cholesteryl esters in apolipoprotein E knock-out mice.[3H]this compound pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H80O B1232386 Cholesteryl oleyl ether CAS No. 66106-91-0

Properties

CAS No.

66106-91-0

Molecular Formula

C45H80O

Molecular Weight

637.1 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-[(E)-octadec-9-enoxy]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C45H80O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-46-39-30-32-44(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)45(42,6)33-31-43(40)44/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,44+,45-/m1/s1

InChI Key

GHVGZBRESGTIJT-NSFMYWSZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl oleoyl ether
cholesteryl oleyl ether
cholesteryl oleyl ether, (3beta)-isome

Origin of Product

United States

Synthesis and Characterization Methodologies for Cholesteryl Oleyl Ether in Research Contexts

Chemical Synthesis Pathways for Cholesteryl Ether Analogues

The creation of the stable ether linkage in cholesteryl oleyl ether, in place of the more labile ester bond found in cholesteryl esters, requires specific synthetic strategies that avoid esterification reactions.

Direct etherification methods are employed to form the robust C-O-C bond between the cholesterol backbone and the oleyl group. One notable method involves the reaction of the sodium salt of cholesterol (sodium cholesterylate) with the mesylate of a fatty alcohol. In this approach, oleyl mesylate is treated with sodium cholesterylate in a solvent system like toluene (B28343) with dimethylformamide, yielding this compound. This pathway has been used to synthesize various cholesteryl ethers, including the hexyl, tetradecyl, and oleyl analogues, with reported yields ranging from 55% to 70%. nih.gov

An alternative and often superior method, especially for preparing long-chain unsaturated alkyl ethers, is the alcoholysis of a cholesterol p-toluenesulfonate (tosylate). nih.gov This pathway involves activating the cholesterol hydroxyl group by converting it into a better leaving group (tosylate), which can then be displaced by the alkoxide of oleyl alcohol to form the desired ether. This approach has been highlighted for its efficiency in producing cholesteryl alkyl ethers, including those with unsaturated chains. nih.gov

Regioselective functionalization allows for the specific modification of the this compound molecule at a particular site, which is crucial for developing advanced probes or studying structure-activity relationships. While direct functionalization of the ether is not widely documented, strategies applied to the cholesterol scaffold are directly relevant. Cholesterol's structure presents multiple potential reaction sites, and controlling reactivity is key. nih.gov

Several methods achieve regioselective modification of the cholesterol framework:

Enzymatic Hydroxylation: Enzymes can provide high specificity. For instance, steroid C25 dehydrogenase from Sterolibacterium denitrificans can perform regioselective hydroxylation of cholesterol at the 25-position to produce 25-hydroxycholesterol. nih.gov This demonstrates a powerful method for introducing functionality at a specific carbon on the alkyl side chain.

A-Ring Functionalization: The A-ring of the steroid nucleus is a common target for modification. A two-step regioselective synthesis has been developed to create pyran-cholestane fused compounds at the C-2 and C-3 positions of the cholestane (B1235564) A-ring. arkat-usa.org

Catalytic Steroidation: Modern catalytic methods offer precise control. An efficient scandium(III) triflate-catalyzed reaction using steroidal trichloroacetimidates as donors allows for the direct and controlled functionalization at the C-3 position, preventing common side reactions like i-steroid rearrangement. chemsoc.org.cn

Isotopic Labeling Techniques for this compound Tracers

Isotopically labeled this compound is an essential tracer for quantifying the movement and cumulative uptake of lipoproteins and lipid emulsions in biological systems, as the ether bond is not hydrolyzed by mammalian enzymes. nih.gov

Tritium ([³H]) labeled this compound is widely employed in metabolic studies. nih.gov Its synthesis can be achieved using the same chemical pathways described for the unlabeled compound, but with a tritiated precursor. nih.gov For example, the reaction between fatty alcohol mesylates and sodium cholesterylate can be adapted to produce [³H]this compound with good chemical and radiochemical yields of approximately 45%. nih.gov This tracer is frequently used to label the core of high-density lipoproteins (HDL) or very-low-density lipoproteins (VLDL) to study their turnover and uptake by various tissues in animal models. nih.govresearchgate.netjci.org

Carbon-14 ([¹⁴C]) is another vital isotope for elucidating metabolic pathways. While the direct synthesis of [¹⁴C]this compound is less commonly detailed, it is often used in dual-isotope labeling experiments alongside its tritiated counterpart. For instance, researchers have used [¹⁴C]cholesterol to measure cholesterol absorption while simultaneously using [³H]sitostanol as a poorly absorbed marker. nih.gov In VLDL turnover studies, VLDL particles have been double-labeled with [¹⁴C]palmitate to trace the hydrolysis of triglycerides and with [³H]this compound to track the fate of the non-hydrolyzable core of the particle. researchgate.net This dual-labeling strategy allows for the simultaneous monitoring of different metabolic processes.

Purity Assessment and Structural Validation for Research-Grade this compound

Ensuring the purity and structural integrity of synthesized this compound, particularly radiolabeled versions, is critical for the interpretation of experimental results. The potential for chemical or biological degradation of the tracer to free cholesterol could lead to confounding observations. nih.gov A multi-technique approach is necessary for comprehensive validation.

Key methodologies include:

Chromatographic Techniques: Thin-layer chromatography (TLC) is a fundamental method used to separate this compound from potential impurities and degradation products, such as free cholesterol or triglycerides. nih.gov For more quantitative and higher resolution separation, High-Performance Thin Layer Chromatography (HPTLC) is also utilized. nih.gov

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H-NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are indispensable for confirming the molecular structure of the synthesized compound. researchgate.net

Radiochemical Analysis: For isotopically labeled tracers, liquid scintillation counting is used to quantify the amount of radioactivity. nih.gov When combined with TLC, it allows for the determination of radiochemical purity by assessing the distribution of radioactivity across the separated lipid spots. nih.gov

Mass Spectrometry: Mass spectrometry provides definitive molecular weight and fragmentation data, confirming the identity of the compound. This is often performed after purifying the sample using techniques like solid-phase extraction to remove interfering substances. nih.gov

Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the thermal properties (e.g., melting point) and assess the purity of the crystalline compound. arxiv.org

The following table summarizes the primary methods used for the quality control of research-grade this compound.

MethodologyPurposeTypical ApplicationReference
Thin-Layer Chromatography (TLC)Purity Assessment & SeparationSeparating cholesteryl ether from free cholesterol and other lipids. nih.govnih.gov
High-Performance TLC (HPTLC)High-Resolution SeparationDetailed lipid profile analysis. nih.gov
Nuclear Magnetic Resonance (NMR)Structural ValidationConfirming the covalent structure and stereochemistry. researchgate.net
Liquid Scintillation CountingQuantification of RadioactivityMeasuring the amount of ³H or ¹⁴C in a sample; determining radiochemical purity after TLC. nih.govnih.gov
Mass Spectrometry (MS)Structural Validation & IdentificationConfirming molecular weight and identity. nih.gov
Differential Scanning Calorimetry (DSC)Purity & Thermal PropertiesAssessing melting point and phase transition behavior. arxiv.org

Chromatographic Separation Techniques for Synthetic Products

Purification of the crude product from the synthesis of this compound is essential to isolate the target compound. Several chromatographic techniques are employed for this purpose, ranging from initial purity assessment to large-scale separation.

Thin-Layer Chromatography (TLC): This technique is frequently used to monitor the progress of the synthesis reaction and to assess the purity of the final product. ahajournals.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components separate based on their polarity. For instance, a solvent system of petroleum ether-diethyl ether-glacial acetic acid (95:5:1) is effective for separating various lipid classes. ahajournals.org The resulting spots, visualized under UV light or with a staining agent, allow for a qualitative assessment of the presence of starting materials (e.g., cholesterol, oleyl alcohol) versus the synthesized this compound.

Column Chromatography: For the preparative purification of the synthesized ether, column chromatography is the method of choice. youtube.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel for normal-phase chromatography. A solvent or a gradient of solvents (eluent) is passed through the column, separating the components based on their differential adsorption to the stationary phase. Less polar compounds like this compound typically elute before more polar starting materials like free cholesterol. In some applications, reversed-phase chromatography, using a non-polar stationary phase like C18 silica gel, can also be utilized for purification of cholesterol-lipid conjugates. researchgate.net

Gas-Liquid Chromatography (GLC): While often used for analytical purposes rather than preparative separation, GLC is a powerful technique for analyzing mixtures of cholesteryl derivatives. nih.gov Cholesteryl esters can be separated based on their fatty acid chain lengths and the number of double bonds using specialized columns, such as those with a cyanosiloxane stationary phase. nih.gov This method can confirm the composition and purity of the oleyl chain within the ether product.

Interactive Data Table: Chromatographic Separation Methods Below is a summary of chromatographic techniques used in the context of this compound synthesis.

TechniquePrinciplePrimary Application in ResearchTypical Stationary/Mobile PhasesCitation(s)
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase.Rapid monitoring of reaction progress and qualitative assessment of product purity.Stationary: Silica GelMobile: Petroleum ether/diethyl ether/acetic acid mixtures. ahajournals.orgahajournals.org
Column Chromatography Separation based on differential adsorption as components are passed through a column packed with a stationary phase.Preparative purification of the crude synthetic product to isolate pure this compound.Stationary: Silica Gel (normal-phase), C18 Silica (reversed-phase)Mobile: Hexane/ethyl acetate (B1210297) gradients. youtube.comresearchgate.net
Gas-Liquid Chromatography (GLC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase.Analytical determination of the purity and fatty acid composition of cholesteryl derivatives.Stationary: Cyanosiloxane (e.g., SILAR 10C) nih.gov

Spectroscopic Methods for Confirming Molecular Integrity in Research Samples

Following purification, spectroscopic analysis is performed to confirm that the isolated product is indeed this compound and that its molecular structure is intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive methods for structural elucidation.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, key signals include a multiplet around 3.4 ppm corresponding to the protons on the carbon adjacent to the ether oxygen, and a signal around 4.6 ppm attributed to the single hydrogen on carbon 3 of the cholesterol backbone. nih.govlibretexts.org These shifts are distinct from those in the corresponding cholesteryl ester.

¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the ether linkage. Substituting an ether for an ester linkage results in significant, linkage-dependent chemical shifts for the steroid ring carbons close to the C3 position. researchgate.net This allows for the clear differentiation of the desired ether product from any potential ester byproducts or starting materials.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₄₅H₈₀O), the expected molecular weight is approximately 637.1 g/mol . nih.gov A characteristic fragment ion in the mass spectrum of cholesteryl ethers is often observed at m/z 369, which corresponds to the cholesteryl moiety following the cleavage of the ether bond. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the presence of a strong C-O stretching vibration characteristic of the ether linkage, typically found in the 1000-1276 cm⁻¹ region. libretexts.orgcambridge.org Crucially, the spectrum will show the absence of a strong carbonyl (C=O) stretching peak around 1735 cm⁻¹, which would indicate the presence of a cholesteryl ester.

Interactive Data Table: Spectroscopic Characterization Data This table summarizes the key spectroscopic data used to confirm the structure of this compound.

Spectroscopy MethodKey Diagnostic FeatureExpected Value / RegionPurposeCitation(s)
¹H NMR Chemical shift of H on C3 of cholesterol~4.6 ppmConfirm cholesterol backbone integrity nih.gov
Chemical shift of H on C alpha to ether O~3.4 ppmConfirm ether linkage environment libretexts.org
¹³C NMR Chemical shifts of carbons near C3Linkage-dependent shiftsDifferentiate ether from ester linkage researchgate.net
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺~637 m/zConfirm molecular weight nih.gov
Characteristic Fragment369 m/zConfirm cholesterol moiety researchgate.net
Infrared (IR) Spectroscopy C-O stretch1000-1276 cm⁻¹Identify ether functional group libretexts.orgcambridge.org
C=O stretchAbsence around 1735 cm⁻¹Confirm absence of ester byproduct

Investigative Applications of Cholesteryl Oleyl Ether in Cellular and Systemic Lipid Dynamics

Elucidation of Cellular Uptake and Intracellular Trafficking Mechanisms

The non-metabolizable nature of cholesteryl oleyl ether allows for precise tracking of cholesteryl ester pathways following cellular uptake, providing insights into how cells acquire and process lipids from their environment.

Receptor-mediated endocytosis is a primary mechanism for the cellular uptake of lipoproteins such as low-density lipoprotein (LDL). nih.govmcgill.cafrontiersin.org In this process, lipoproteins bind to specific cell surface receptors, which then cluster in clathrin-coated pits and are internalized into the cell within endocytic vesicles. nih.govmcgill.camdpi.com this compound, when incorporated into the core of lipoproteins like LDL, acts as a stable marker for the lipid cargo.

Studies in cultured cell lines utilize this tracer to follow the lipid core through the endocytic pathway. After internalization, the endocytic vesicles typically fuse with lysosomes, where the protein components of the lipoprotein are degraded, and cholesteryl esters are hydrolyzed to release free cholesterol. nih.govfrontiersin.orgmdpi.com By using this compound, researchers can confirm the delivery of the lipid core to these acidic compartments and trace its subsequent movement, distinct from the fate of the lipoprotein's protein components.

A significant application of this compound has been in the discovery and characterization of a receptor-independent pathway known as "selective uptake." This process involves the transfer of core lipids from lipoproteins to cells without the internalization and degradation of the entire lipoprotein particle. nih.govnih.gov This mechanism is particularly important for high-density lipoprotein (HDL) metabolism. nih.govnih.gov

Research using [3H]this compound as a tracer for HDL-associated cholesteryl esters has demonstrated that the uptake of the ether tracer can significantly exceed the uptake of the HDL's protein component (e.g., apoA-I). nih.gov This selective uptake is not merely an isotope exchange but a net uptake of lipid mass. nih.gov Studies in Hep G-2 human hepatoma cells have shown that while inhibitors of endocytosis and receptor recycling effectively block the uptake of the lipoprotein's apolipoprotein, they have a much smaller effect on the uptake of the cholesteryl ether tracer, confirming a non-endocytotic mechanism. nih.gov

Table 1: Effect of Inhibitors on HDL Component Uptake in Hep G-2 Cells
InhibitorMechanism of ActionEffect on ApoA-I (Protein) UptakeEffect on this compound (Lipid Core) Uptake
Chloroquine, MonensinInhibits receptor recycling and lysosomal functionSignificantly InhibitedMinimally Inhibited nih.gov
Sodium Azide (NaN3)Inhibits endocytosis (pinocytosis)Significantly InhibitedNot Inhibited nih.gov

This differential inhibition provides strong evidence for a pathway where the lipid core can be internalized independently of the whole particle. nih.gov This selective uptake pathway has also been identified in macrophage foam cells, where it represents a major route for the acquisition of LDL-derived cholesterol. nih.govsigmaaldrich.com

Following cellular uptake, the pathways of natural cholesteryl esters and this compound diverge significantly. Natural esters are transported to late endosomes or lysosomes, where they are hydrolyzed by acid lipase (B570770) into free cholesterol and fatty acids. frontiersin.orgmdpi.com This free cholesterol is then available for transport to other organelles, such as the endoplasmic reticulum for re-esterification or the plasma membrane. frontiersin.orgnih.gov

Because this compound is resistant to hydrolysis, it becomes trapped within the cell, accumulating in the subcellular compartments to which it is delivered. nih.gov This property allows researchers to identify the terminal destinations of lipoprotein-derived lipid cores. In many cell types, including macrophage foam cells, these non-metabolizable ethers accumulate in cytosolic lipid droplets, which are specialized organelles for neutral lipid storage. nih.gov This sequestration provides a clear microscopic and biochemical marker for the intracellular sites of cholesteryl ester deposition.

Analysis of Lipoprotein Metabolism and Lipid Exchange in Ex Vivo and In Vivo Models

In more complex biological systems, this compound is instrumental in tracking the dynamic movement of lipids between different lipoprotein classes and their ultimate distribution to various tissues.

By labeling specific lipoprotein fractions (e.g., HDL or LDL) with this compound, scientists can monitor their fate in circulation and their uptake by different organs in vivo. Studies in animal models such as rats, which lack significant plasma cholesteryl ester transfer protein (CETP) activity, have shown that cholesteryl ethers can effectively trace the metabolism of LDL cholesteryl esters. nih.gov In these models, the plasma disappearance rates of cholesteryl ester and cholesteryl ether incorporated into LDL are nearly identical. nih.gov

However, the situation is different for HDL and in species with active CETP, such as rabbits and humans. nih.govnih.gov CETP facilitates the transfer of cholesteryl esters from HDL to other lipoproteins. nih.gov It has been shown that cholesteryl ethers are transferred by CETP at a slower rate than their ester counterparts. nih.gov This discrepancy means that in systems with CETP activity, cholesteryl ethers are not legitimate tracers for the rapid exchange of cholesteryl esters between lipoproteins. nih.gov Nonetheless, this very difference has been exploited to study the activity and impact of transfer proteins themselves. For HDL in rats (lacking CETP), the disappearance rate of the ether tracer from plasma was significantly slower than that of the ester, indicating that even without CETP, the metabolic pathways for HDL core lipids can be complex. nih.gov

Table 2: Fractional Catabolic Rates (FCR) of Cholesteryl Ester vs. Cholesteryl Ether in Rats
LipoproteinTracerFCR (h⁻¹) (Mean ± SD)
Human LDLCholesteryl Oleoyl (B10858665) Ester0.081 ± 0.014 nih.gov
Cholesteryl Palmityl Ether0.080 ± 0.013 nih.gov
Rat LDLCholesteryl Oleoyl Ester0.098 ± 0.007 nih.gov
Cholesteryl Palmityl Ether0.101 ± 0.007 nih.gov
Human HDLCholesteryl Oleoyl Ester0.230 ± 0.020 nih.gov
Cholesteryl Palmityl Ether0.173 ± 0.030 nih.gov
Rat HDLCholesteryl Oleoyl Ester0.131 ± 0.020 nih.gov
Cholesteryl Palmityl Ether0.100 ± 0.017 nih.gov

The stability of this compound allows for the quantification of the net movement, or flux, of cholesteryl esters from lipoproteins into tissues. Since the tracer is not hydrolyzed and re-esterified within cells, its accumulation in an organ over time provides a direct measure of the amount of lipid delivered from the lipoprotein core.

Assessment of Lipid Accumulation in Tissue Models of Pathological Processes

This compound is instrumental in studying lipid accumulation in pathological conditions, most notably in the context of atherosclerosis. Atherosclerosis is characterized by the buildup of lipids, primarily cholesteryl esters, within the arterial wall, leading to the formation of foam cells—macrophages engorged with lipid droplets. These foam cells are a hallmark of atherosclerotic plaques lipotype.comfrontiersin.orgnih.govnih.gov.

By incorporating radiolabeled or fluorescently tagged this compound into lipoproteins like low-density lipoprotein (LDL), researchers can track the uptake and deposition of these particles in arterial tissue models. Because the ether analog is not broken down, its accumulation provides a direct and cumulative measure of lipoprotein-derived cholesterol deposition in the arterial intima. This technique has been pivotal in demonstrating that the accumulation of cholesteryl esters from lipoproteins is a key event in the formation of fatty lesions and the progression of atherosclerosis lipotype.comnih.govavantiresearch.com.

Studies using animal models have shown a positive correlation between the enrichment of LDL with cholesteryl oleate (B1233923) (the ester counterpart) and the severity of atherosclerosis nih.gov. Using this compound allows for precise quantification of how much of the lipid burden in a developing plaque originates directly from circulating lipoproteins, as it remains within the tissue as an unmetabolized marker.

Differential Studies on Cholesteryl Ester Hydrolysis and Esterification in Research Models

The primary utility of this compound lies in its ability to differentiate the pathways of cholesteryl ester trafficking from the dynamic cycle of hydrolysis and re-esterification.

Discrimination between this compound and Endogenous Cholesteryl Esters

The fundamental principle that makes this compound a valuable research tool is its resistance to enzymatic hydrolysis. Endogenous cholesteryl esters, once taken up by cells from lipoproteins, are typically transported to lysosomes where they are hydrolyzed by acid cholesteryl ester hydrolase (ACEH) into free cholesterol and fatty acids nih.govnih.gov. This free cholesterol can then be used by the cell, effluxed, or re-esterified by acyl-coenzyme A:cholesterol acyltransferase (ACAT) and stored in cytoplasmic lipid droplets frontiersin.org.

This compound, due to its stable ether bond, bypasses this hydrolytic step. When cells are incubated with lipoproteins containing labeled this compound, the ether analog accumulates within the cell, effectively trapping the label. This allows researchers to distinguish the initial uptake and deposition of lipoprotein-derived lipid cores from the subsequent intracellular processing of cholesterol. In contrast, natural cholesteryl esters enter a dynamic pool of hydrolysis and re-esterification, making it difficult to trace the original source of the accumulated cholesterol. Therefore, this compound acts as a non-hydrolyzable tracer, providing a clear picture of the direct contribution of lipoprotein cholesteryl esters to cellular lipid stores nih.govnih.gov.

Probing Activities of Cholesteryl Ester Hydrolases (e.g., Neutral and Acid Cholesteryl Ester Hydrolase)

This compound can be employed to investigate the specific roles of different cholesteryl ester hydrolases (CEHs). The two primary enzymes are acid cholesteryl ester hydrolase (ACEH), which functions in the lysosome, and neutral cholesteryl ester hydrolase (NCEH), which acts on cytoplasmic lipid droplets.

Research has shown that this compound can act as a selective inhibitor of NCEH without affecting ACEH activity. In a study using cultured rabbit aortic smooth muscle cells, this compound inhibited NCEH with a 50% inhibition concentration of 5.0 µM, while showing no inhibition of ACEH at concentrations up to 20 µM nih.gov. This selective inhibition provides a powerful method to dissect the relative contributions of lysosomal versus cytoplasmic hydrolysis in preventing the accumulation of cellular cholesteryl esters nih.gov. By observing the cellular response when NCEH is inhibited, researchers can elucidate its specific role in mobilizing stored cholesterol.

EnzymeFunction LocationSubstrateEffect of this compound
Acid Cholesteryl Ester Hydrolase (ACEH) LysosomesCholesteryl esters from endocytosed lipoproteinsNo significant inhibition nih.gov
Neutral Cholesteryl Ester Hydrolase (NCEH) CytoplasmCholesteryl esters stored in lipid dropletsCompetitive inhibition nih.gov

Examination of Cellular Cholesterol Efflux Pathways in Model Systems

Cellular cholesterol efflux, the process by which cells transport excess cholesterol out to extracellular acceptors like High-Density Lipoprotein (HDL), is a crucial mechanism for preventing lipid accumulation and atherosclerosis nih.govnih.govnih.gov. This compound is used in these studies to trace the fate of the lipoprotein core lipids after cellular uptake.

Efflux pathways require free cholesterol, not cholesteryl esters nih.govnih.gov. Therefore, for the cholesterol moiety of a lipoprotein's cholesteryl ester to be effluxed, it must first be hydrolyzed. Key proteins mediating this efflux include ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI) nih.govnih.govnih.gov.

By loading cells such as macrophages with lipoproteins containing this compound, researchers can demonstrate that this non-hydrolyzable analog is trapped within the cell and is not effluxed. This experimental approach confirms that the hydrolysis of cholesteryl esters is an obligatory step preceding efflux. Comparing the retention of this compound to the efflux of radiolabeled free cholesterol in parallel experiments allows for the precise quantification of the efficiency of the entire pathway, from lipoprotein uptake and hydrolysis to final efflux via transporters like ABCA1 and SR-BI. This helps to isolate and study the rate-limiting steps in the reverse cholesterol transport pathway nih.govnih.gov.

Efflux Pathway ComponentRole in Cholesterol EffluxInteraction with this compound
Cholesteryl Ester Hydrolase Hydrolyzes cholesteryl esters to free cholesterolDoes not hydrolyze this compound
ABCA1 Transporter Mediates efflux of free cholesterol to lipid-poor apolipoproteinsDoes not transport this compound
SR-BI Receptor Mediates bidirectional flux of free cholesterol with mature HDLDoes not facilitate efflux of this compound

Comparative Biophysical and Biochemical Research on Cholesteryl Oleyl Ether and Cholesteryl Ester Analogues

Comparative Analysis of Molecular Motion and Organization within Lipid Bilayers and Emulsions

The substitution of an ester linkage with an ether linkage in cholesterol derivatives has profound effects on their molecular organization and dynamics within lipid environments.

Impact of Ether Linkage on Membrane Fluidity and Packing Dynamics

The ether linkage in cholesteryl oleyl ether, compared to the ester linkage in cholesteryl oleate (B1233923), alters the molecule's interaction with neighboring lipids, thereby influencing membrane characteristics. The absence of the carbonyl oxygen in the ether linkage affects the hydrophilicity and allows for different intermolecular hydrogen bonding patterns. frontiersin.org In model systems, ether lipids have been shown to form more tightly packed membranes than their diacyl analogues. frontiersin.org While the ester carbonyl group can participate in hydrogen bonding, the ether linkage leads to different hydration properties at the membrane interphase. nih.govnih.gov Molecular dynamics simulations suggest that in ether-linked lipids, cholesterol tends to reside closer to the bilayer surface. nih.gov This positioning can influence the packing and fluidity of the membrane. Studies using 13C NMR have shown that near the liquid to liquid crystalline transition, the steroid ring rotational correlation times were larger for this compound than for its ester analogue, cholesteryl oleate, indicating slower molecular motion for the ether. nih.gov

Characterization of Liquid Crystalline Phases and Phase Transitions in Model Systems

This compound exhibits liquid crystalline properties that are qualitatively similar but quantitatively different from cholesteryl oleate. nih.govresearchgate.net A primary distinction is the significantly lower phase transition temperatures for the ether analogue. nih.govresearchgate.netcomparewords.com For instance, the transition from an isotropic liquid to a cholesteric phase for this compound occurs at a much lower temperature compared to cholesteryl oleate. nih.gov While both compounds can form smectic and cholesteric phases, some studies note a lack of blue phases in the ether lipids which are observed in the ester counterparts. researchgate.net

Table 1: Comparative Phase Transition Temperatures of this compound and Cholesteryl Oleate

Phase Transition This compound (°C) Cholesteryl Oleate (°C)
Isotropic Liquid to Cholesteric 29 nih.gov 42.5

This table presents a simplified comparison based on available data. Actual transition temperatures can vary with purity and experimental conditions.

Differences in Intermolecular Interactions and Association with Lipid-Binding Proteins

The structural divergence between ether and ester linkages leads to notable differences in their interactions with key proteins involved in lipid transport.

Investigation of Cholesteryl Ester Transfer Protein (CETP) Activities with Ether Analogues

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. wikipedia.org Crucially, research has demonstrated that cholesteryl ethers are not appropriate tracers for their ester counterparts in systems involving CETP activity. nih.gov In both in vitro assays and in vivo studies in rabbits, the rate of CETP-mediated transfer of cholesteryl esters was found to be approximately twice that of cholesteryl ethers. nih.gov This discrepancy was consistent regardless of the lipoprotein donor or acceptor and was observed with CETP from both human and rabbit sources. nih.gov This suggests that the ether linkage significantly hinders the interaction with and/or transfer by CETP compared to the natural ester linkage.

Table 2: Relative In Vitro Transfer Rates by CETP

Compound Relative Transfer Rate
Cholesteryl Ester ~2
Cholesteryl Ether 1

Data derived from direct in vitro assays comparing ester and ether transfer. nih.gov

Interaction Profiles with Scavenger Receptors (e.g., SR-BI) in Research Models

Scavenger receptor class B, type I (SR-BI) is a key receptor that mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells. nih.govpnas.orgpnas.org In research models, radiolabeled this compound is frequently used as a non-hydrolyzable analogue to trace the fate of HDL cholesteryl esters. nih.govpnas.orgportlandpress.comnih.gov Studies using COS-7 cells transfected with SR-BI have shown that the receptor facilitates the uptake of [3H]this compound from HDL particles. nih.gov The use of the ether analogue is predicated on its structural similarity to the ester and its resistance to hydrolysis within the cell, which allows it to act as a marker for cumulative lipid uptake. nih.govnih.gov The interaction of HDL particles containing this compound with SR-BI is considered a valid model for studying the selective lipid uptake mechanism, a process distinct from the endocytosis of the entire lipoprotein particle. nih.govpnas.org

Methodological Implications of Structural Divergence in Tracer Experiments

The differences in biophysical and biochemical properties between this compound and cholesteryl oleate have significant methodological implications. The primary reason for using cholesteryl ethers as tracers is their resistance to hydrolysis by cellular enzymes, which prevents the tracer from being metabolized and re-released from the cell, thus providing a measure of cumulative uptake. nih.gov

However, the finding that CETP discriminates between the ether and ester linkages is a critical limitation. nih.gov In any experimental system where CETP is active, such as in plasma from humans and rabbits, this compound will not accurately trace the metabolic fate of cholesteryl oleate. nih.gov The transfer of the ether analogue among lipoproteins will be significantly slower, leading to an underestimation of the true rate of cholesteryl ester transfer.

Furthermore, while cholesteryl ethers are designed to be biologically stable, reports have indicated that the stability of commercially available radiolabeled cholesteryl ethers can vary. nih.gov Some preparations of [3H]cholesteryl oleoyl (B10858665) ether have been shown to undergo hydrolysis to free cholesterol both in vitro and in vivo, which can lead to confounding results as the released cholesterol can re-enter circulation. nih.gov Therefore, it is imperative for researchers to verify the biological stability of their specific tracer batch before conducting experiments. The carbon resonances identified through NMR spectroscopy can be used to distinguish the ether from the ester in biological systems. researchgate.net

Advanced Analytical Methodologies for Cholesteryl Oleyl Ether in Lipidomics Research

Quantitative and Qualitative Analysis using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of cholesteryl oleyl ether from complex lipid mixtures. frontiersin.orghplc.eu Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. core.ac.uk This allows for the separation of lipids based on their hydrophobicity.

For the analysis of cholesteryl esters and their ether analogs, a typical RP-HPLC setup might utilize a C18 column. biorxiv.orgmdpi.com The mobile phase often consists of a gradient mixture of solvents like acetonitrile, methanol, isopropanol, and water, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization for subsequent mass spectrometry detection. biorxiv.orgmdpi.com A recently developed LC-MS method for cholesterol and cholesteryl esters uses a Gemini 5U C18 column with a mobile phase gradient of water:methanol and isopropanol:methanol, both containing formic acid and ammonium formate. biorxiv.org

The retention time of this compound in an RP-HPLC system is a key qualitative parameter. Due to its high hydrophobicity, it typically elutes later than more polar lipids. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. Detectors such as Charged Aerosol Detectors (CAD) or mass spectrometers are often coupled with HPLC for sensitive detection and quantification. hplc.eu A study optimizing the separation of cholesteryl esters used an artificial neural network–genetic algorithm approach to refine HPLC parameters, including the mobile phase composition (ethanol and methanol), column temperature, and flow rate, achieving complete separation of six analytes. core.ac.uk

Table 1: HPLC Parameters for this compound Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., Gemini 5U C18) biorxiv.org
Mobile Phase Gradient of Acetonitrile, Methanol, Isopropanol, Water biorxiv.orgmdpi.com
Detector Mass Spectrometry (MS), Charged Aerosol Detector (CAD) hplc.eu
Flow Rate 0.5 mL/min biorxiv.org
Column Temp. 40 °C biorxiv.org

Structural Characterization and Positional Isomer Distinction using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for distinguishing it from its positional isomers. nih.govmagritek.com ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification.

In the ¹³C NMR spectrum of this compound, the chemical shifts of carbons near the ether linkage are particularly informative. researchgate.net For instance, the carbon of the steroid ring attached to the ether oxygen and the first carbon of the oleyl chain will have characteristic chemical shifts that differ significantly from those in the analogous ester, cholesteryl oleate (B1233923). researchgate.net One study noted that the carbonate carbonyl resonance in cholesteryl oleyl carbonate was shifted upfield by approximately 20 ppm compared to the ester carbonyl in cholesteryl oleate. researchgate.net

NMR is also crucial for distinguishing between positional isomers. While mass spectrometry can confirm the molecular weight, it may not differentiate between isomers with the same mass. NMR, by providing information on the connectivity of atoms, can resolve this ambiguity. magritek.com For example, the precise location of the double bond in the oleyl chain can be confirmed by analyzing the coupling patterns and chemical shifts of the olefinic protons in the ¹H NMR spectrum. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing unequivocal structural assignment.

Table 2: Key ¹³C NMR Chemical Shift Comparisons

Carbon AtomThis compound (ppm)Cholesteryl Oleate (ppm)
Steroid C3~79~74
Oleyl C1~68~63
Ester/Ether CarbonylN/A~173

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry-Based Approaches for Ether Lipid Profiling and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive detection and identification of ether lipids like this compound within complex biological samples. frontiersin.orgfrontiersin.org This approach allows for the profiling of a wide range of lipids in a single analysis. plos.org

In LC-MS analysis, after chromatographic separation, the molecules are ionized and their mass-to-charge ratio (m/z) is measured. For this compound, electrospray ionization (ESI) is a commonly used technique. acs.orgbiorxiv.org The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its presence and molecular weight.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For cholesteryl esters, a signature fragment corresponding to the dehydrated cholesterol core is often observed. biorxiv.org While ether lipids are generally more resistant to fragmentation at the ether linkage compared to ester bonds, the fragmentation pattern of the rest of the molecule can still provide valuable identifying information. acs.orgbiorxiv.org However, it's important to note that distinguishing between certain isomeric ether lipids based on MS/MS fragmentation alone can be challenging. frontiersin.orgacs.org

Recent advancements, such as trapped ion mobility spectrometry (TIMS) coupled with MS, offer an additional dimension of separation based on the shape of the ions in the gas phase, which can aid in the discrimination of isomeric ether lipids. biorxiv.org

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₄₅H₈₀O nih.gov
Molecular Weight 637.1 g/mol nih.gov
Monoisotopic Mass 636.621 g/mol nih.gov
Ionization Mode Electrospray Ionization (ESI) acs.orgbiorxiv.org
Signature Fragment (from similar cholesteryl esters) Dehydrated cholesterol core (m/z 369.351) biorxiv.org

Application of Thin-Layer Chromatography (TLC) for Purity and Metabolic Fate Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for the qualitative assessment of the purity of this compound and for tracking its metabolic fate in biological experiments. umass.edunih.gov

For purity assessment, a small amount of the this compound sample is spotted onto a TLC plate (typically silica (B1680970) gel). umass.edu The plate is then developed in a solvent system, which for non-polar lipids like cholesteryl ethers, often consists of a mixture of hexane, diethyl ether, and acetic acid. nih.govharvard.edu The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. This compound, being highly non-polar, will travel further up the plate, resulting in a higher retention factor (Rf) value compared to more polar lipids like free cholesterol or phospholipids (B1166683). nih.gov The purity can be visually assessed by the presence of a single spot.

In metabolic studies, TLC is invaluable for separating radiolabeled this compound from its potential metabolites. nih.govresearchgate.net For instance, after incubating cells or tissues with radiolabeled this compound, lipids can be extracted and separated by TLC. The distribution of radioactivity on the TLC plate can then be determined using techniques like autoradiography or by scraping the spots and measuring the radioactivity with a scintillation counter. nih.gov This allows researchers to determine if the ether has remained intact or if it has been metabolized, providing insights into lipid trafficking and metabolism. nih.govmdpi.com

Table 4: Typical TLC System for this compound Analysis

ComponentDescription
Stationary Phase Silica gel plate umass.edu
Mobile Phase Hexane: Diethyl ether: Acetic acid (e.g., 70:30:1 v/v/v) nih.govharvard.edu
Visualization Iodine vapor, charring with sulfuric acid, or autoradiography for radiolabeled compounds umass.edu
Expected Rf Value High (closer to the solvent front)

Cholesteryl Oleyl Ether in Biomaterial Science Research and Model System Development

Fabrication and Characterization of Artificial Membrane Systems Incorporating Cholesteryl Oleyl Ether

In biomaterial science, artificial membrane systems such as liposomes and supported lipid bilayers serve as crucial models for studying the biophysical properties of cell membranes. This compound is utilized in these models primarily as a non-hydrolyzable analog of cholesteryl esters. Its ether linkage is resistant to enzymatic cleavage by esterases, which would otherwise break down cholesteryl esters into cholesterol and a fatty acid. This stability makes it an invaluable tool for tracing lipid pathways and understanding the long-term structural impact of cholesterol-like molecules within a bilayer.

The fabrication of artificial membranes incorporating this compound follows standard protocols for creating liposomes or supported bilayers. Typically, a mixture of phospholipids (B1166683) (like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC) and cholesterol or its analog is dissolved in an organic solvent. This lipid solution is then dried to form a thin film, which is subsequently hydrated with an aqueous buffer to allow for the spontaneous self-assembly of lipids into vesicles.

Characterization of these model membranes focuses on how the inclusion of this compound affects the bilayer's structural and dynamic properties. While cholesterol is known to induce a "liquid-ordered" phase in phospholipid bilayers, increasing membrane thickness and mechanical strength while reducing permeability, the behavior of its ether-linked analogs is studied to ensure they faithfully mimic these effects without being metabolized. Techniques such as neutron scattering and solid-state NMR are used to determine the location and orientation of cholesterol analogs within the membrane, confirming that they adopt a transmembrane orientation similar to natural cholesterol. iu.edu The primary role of this compound in these systems is not as a bulk structural component but as a stable marker to probe lipid dynamics, transport, and interactions over time, which would be impossible with its ester counterparts in biologically active systems. nih.gov

Table 1: Comparison of Cholesterol and its Analogs in Model Membrane Systems

Feature Cholesterol This compound
Chemical Linkage 3β-hydroxyl group 3β-ether linkage to oleyl group
Metabolic Stability Susceptible to esterification and metabolism Resistant to enzymatic hydrolysis (non-metabolizable) nih.gov
Primary Role in Models Structural component to modulate fluidity and phase behavior nih.gov Non-hydrolyzable tracer for lipid transport and metabolism studies nih.gov
Effect on Bilayer Induces liquid-ordered phase, increases thickness and order acs.org Assumed to mimic cholesterol's ordering effect for tracer studies
Common Use Case Studying membrane domains, permeability, and protein function nih.govnih.gov Tracing lipoprotein and lipid emulsion uptake in vitro and in vivo

Role of this compound Derivatives in Experimental Gene Delivery Vector Design

In the field of non-viral gene therapy, cationic lipids are essential components of vectors like liposomes, which can complex with negatively charged DNA or RNA to form "lipoplexes" for cellular delivery. The structure of these cationic lipids is critical to their transfection efficiency, and cholesterol derivatives are frequently used as the hydrophobic anchor due to their biocompatibility and ability to facilitate membrane fusion. nih.govacs.org

The design of these synthetic lipids typically involves three parts: a hydrophobic cholesterol backbone, a cationic headgroup (e.g., an amine) to bind nucleic acids, and a linker connecting the two. nih.govresearchgate.net Research into the structure-activity relationship of these vectors has shown that the nature of the linker significantly impacts the stability and efficacy of the gene delivery system. Ether linkages, such as the one found in this compound, have demonstrated a distinct advantage over more common ester or carbamate (B1207046) linkages. nih.govresearchgate.net

Table 2: Influence of Cationic Lipid Structure on Gene Transfection Efficiency

Structural Domain Feature Impact on Transfection Efficiency
Hydrophobic Domain Cholesterol Provides rigidity and fusogenic properties, generally less toxic than fatty acid chains. nih.gov
Linker Ether Linkage More stable than ester or carbamate linkages, can significantly improve gene transfer. researchgate.net
Linker Ester Linkage More susceptible to hydrolysis, potentially leading to lower stability. researchgate.net
Hydrophilic Headgroup Primary/Secondary Amines Can mediate transfection effectively, possibly by triggering specific endocytotic pathways. nih.gov
Alkyl Chain (Attached) Oleyl Group Can act as a "disorder-inducing" chain, which may reduce transfection efficiency in some constructs. researchgate.net

Development of Thermosensitive Liquid Crystal Composites for Research Probes (referring to carbonate analogues in research contexts)

Cholesteryl oleyl carbonate, a carbonate analog of this compound, is a prominent material in the development of thermosensitive liquid crystals. wikipedia.org These materials, known as cholesteric liquid crystals, have the unique property of changing color in response to temperature variations. polysciences.com This thermochromism arises from their self-assembled helical structure, where the pitch of the helix (the distance over which the molecules complete a 360° twist) is temperature-dependent. The pitch determines the wavelength of light that is selectively reflected, resulting in vibrant color changes as the temperature fluctuates. polysciences.com

This temperature-responsive behavior makes cholesteryl oleyl carbonate and its mixtures invaluable for creating research probes and devices for thermal mapping. nih.gov By blending cholesteryl oleyl carbonate with other cholesterol derivatives, such as cholesteryl nonanoate (B1231133) and cholesteryl benzoate, researchers can precisely tune the temperature range and sensitivity of the color response. wikipedia.orgnih.gov These mixtures are formulated to exhibit specific colors at specific temperatures, allowing for the visualization of thermal gradients on surfaces.

In research contexts, these liquid crystal composites are used as non-invasive temperature probes. They can be coated onto a surface to map temperature distributions in applications ranging from electronics to aerodynamics and medical diagnostics. The specific phase transition temperatures—from a crystalline solid to a smectic or cholesteric liquid crystal phase, and finally to an isotropic liquid—are key parameters that define their operational range. researchgate.net Differential scanning calorimetry is a standard technique used to characterize these transition temperatures precisely. wikipedia.org

Table 3: Phase Transition Temperatures of Cholesteryl Oleyl Carbonate and Related Compounds

Compound Transition Event Transition Temperature (°C)
Cholesteryl Oleyl Carbonate Solid to Cholesteric (Melting) ~20 °C wikipedia.org
Cholesteryl Oleyl Carbonate Cholesteric to Isotropic (Clearing) ~35-37 °C researchgate.net
Cholesteryl Benzoate Solid to Cholesteric (Melting) ~145 °C highland.cc.il.us
Cholesteryl Benzoate Cholesteric to Isotropic (Clearing) ~179 °C highland.cc.il.us
Ternary Mixture (COC, Cholesteryl Pelargonate, Cholesteryl Benzoate) Varies with composition Tunable for specific temperature ranges nih.gov

Emerging Research Directions and Future Perspectives in Cholesteryl Oleyl Ether Studies

Development of Next-Generation Cholesteryl Ether Probes with Enhanced Specificity and Imaging Capabilities

A significant challenge in studying cholesteryl ethers has been the lack of tools to visualize and track their movement and interactions within the complex environment of a living cell. To address this, researchers are focused on creating a new generation of cholesteryl ether probes with improved features for biological imaging.

Key characteristics of next-generation probes include:

Enhanced Specificity: Probes are being designed to more closely mimic the behavior of endogenous cholesterol and its ethers, ensuring that they accurately report on biological processes. nih.gov This involves optimizing the structure to maintain proper interactions with cellular membranes and proteins.

Improved Imaging Capabilities: Researchers are utilizing advanced fluorophores, such as BODIPY and novel solvatochromic dyes like 1,8-naphthalimide, which offer brighter and more stable fluorescence, making them ideal for high-resolution microscopy techniques. researchgate.netnih.govnih.gov Some of these dyes also exhibit changes in their fluorescent properties in response to their local environment, providing additional information about the cellular structures they inhabit. researchgate.net

Diverse Cellular Targeting: By modifying the linker and head groups of these probes, scientists can direct them to specific organelles within the cell, such as lipid droplets and lysosomes, enabling the study of cholesteryl ether trafficking and metabolism in distinct cellular compartments. researchgate.netnih.gov

Recent studies have demonstrated the successful development of fluorescent cholesteryl probes with a modular design based on a 1,8-phthalimide scaffold. researchgate.net These probes have shown distinct staining patterns and cellular uptake behaviors in live-cell imaging, validating their utility in biological systems. researchgate.netnih.gov The development of such sophisticated tools is a crucial step forward, offering a valuable toolkit for imaging in live cells, measuring cellular membrane dynamics, and studying cholesterol-related processes with greater precision. researchgate.netnih.gov

Fluorescent Cholesteryl Probes: A Comparative Overview

Probe TypeFluorophoreKey FeaturesApplications
Intrinsically Fluorescent SterolsPolyene system (e.g., in dehydroergosterol)Minimal structural modification from native sterols.Studies of sterol trafficking and metabolism, particularly in yeast. nih.gov
Fluorophore-Tagged CholesterolBODIPY, NBDHigh brightness and photostability.Long-term time-lapse imaging and fluorescence correlation spectroscopy in living cells. nih.gov
Naphthalimide-based Probes (CNDs)1,8-naphthalimideModular design, solvatochromic and pH-sensitive properties.Live-cell imaging, measuring cellular membrane dynamics, and studying cholesterol-related processes. researchgate.netmdpi.com

Integration of Omics Technologies for Comprehensive Ether Lipid Pathway Mapping

The advent of high-throughput "omics" technologies, including lipidomics, genomics, proteomics, and transcriptomics, is revolutionizing our ability to study complex biological systems. By integrating these powerful approaches, researchers can now construct comprehensive maps of metabolic pathways, including those involved in ether lipid synthesis and regulation.

Lipidomics, the large-scale analysis of lipids in biological systems, has been instrumental in identifying associations between altered ether lipid levels and various diseases. plos.orgcreative-proteomics.comresearchgate.net For instance, top-down shotgun lipidomics has revealed that hypertension is associated with a specific reduction in the content of ether lipids and free cholesterol in blood plasma. plos.org

However, to move from correlation to causation, it is essential to integrate lipidomics data with other omics datasets:

Genomics: Genome-wide association studies (GWAS) can identify genetic variants associated with changes in ether lipid levels. nih.govnih.govuwa.edu.au This can help pinpoint the genes and enzymes that play a crucial role in ether lipid metabolism. For example, integrating lipidomics and genomics has revealed strong associations between ratios of choline-plasmalogens and single-nucleotide polymorphisms in the transmembrane protein 229B (TMEM229B) gene region, suggesting a role for this protein in ether lipid synthesis. nih.govnih.govuwa.edu.au

Transcriptomics: Analyzing gene expression patterns in conjunction with lipid profiles can provide insights into how the activity of metabolic pathways is regulated. Mouse transcriptomics data has been used to corroborate findings from human lipidomics studies, strengthening the link between specific genes and ether lipid metabolism. nih.govnih.gov

Proteomics: The integration of proteomics, the study of proteins, with lipidomics can help to identify the specific enzymes and other proteins that are directly involved in the synthesis, transport, and degradation of ether lipids. mdpi.com

By combining these multi-omics datasets, researchers can create detailed models of the ether lipid metabolic network. nih.govnih.govuwa.edu.au This integrated approach has already proven valuable in understanding the dysregulation of ether lipid metabolism in obesity, revealing alterations in enzymatic activity and genetic variants that would not have been apparent from lipidomics data alone. nih.govnih.govuwa.edu.au The continued application of these integrative strategies holds great promise for uncovering the complex regulatory mechanisms governing ether lipid homeostasis and its role in health and disease.

Multi-Omics Approaches in Ether Lipid Research

Omics TechnologyType of Data GeneratedContribution to Ether Lipid Pathway Mapping
LipidomicsComprehensive lipid profilesIdentifies changes in ether lipid species associated with physiological or pathological states. plos.orgresearchgate.net
GenomicsGenetic variations (e.g., SNPs)Links specific genes to alterations in ether lipid metabolism. nih.govnih.govuwa.edu.au
TranscriptomicsGene expression levels (RNA)Reveals regulatory changes in the expression of genes involved in ether lipid pathways. nih.govnih.gov
ProteomicsProtein abundance and modificationsIdentifies the key enzymes and proteins directly participating in ether lipid metabolism. mdpi.com

Computational Modeling and Simulation of Cholesteryl Oleyl Ether Interactions with Biological Macromolecules

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the behavior of lipids and their interactions with other biological molecules at an atomic level of detail. nih.govresearchgate.netacs.org These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, allowing researchers to visualize and analyze the dynamic processes that govern the function of molecules like this compound.

MD simulations can be used to study a variety of phenomena related to this compound, including:

Interactions with Lipid Membranes: Simulations can reveal how this compound is positioned and oriented within a lipid bilayer, and how it influences the structural and dynamic properties of the membrane. nih.govresearchgate.netacs.org For example, simulations have shown that in ether lipid membranes, cholesterol (a close structural relative of cholesteryl ethers) tends to reside closer to the bilayer surface. nih.govresearchgate.net

Behavior in Lipid Droplets: Atomistic simulations have been used to model the organization and dynamics of cholesteryl esters within the core of lipid droplets. nih.gov These studies provide a detailed picture of how these molecules are packed and how they interact with surrounding phospholipids (B1166683).

Interactions with Proteins: Computational models can be used to predict and analyze the binding of this compound to proteins, helping to identify potential transport proteins or enzymes that interact with this lipid.

The insights gained from these simulations are valuable for several reasons. They can help to explain the molecular basis for the biological roles of this compound and can guide the design of new experiments. For instance, by understanding the specific interactions between this compound and a particular protein, researchers can design mutations to test the functional importance of these interactions.

Furthermore, computational approaches are being used to aid in the development of new research tools. For example, multiscale modeling is being employed to design and evaluate new fluorescent cholesterol analogs, predicting their behavior in membranes and their optical properties. sdu.dk

As computational power continues to increase and simulation methods become more sophisticated, the role of in silico studies in lipid research is expected to grow even further, providing an increasingly detailed and dynamic view of the molecular world of this compound and other lipids.

Expanding the Applicability of this compound in Diverse Lipid Metabolism Research Fields

This compound, due to its non-hydrolyzable nature, has long been a valuable tool for tracing the fate of cholesteryl esters in metabolic studies. nih.gov However, its utility is now expanding into a broader range of research areas, driven by a growing appreciation for the complex roles of neutral lipid metabolism in various physiological and pathological processes.

Some of the key areas where the application of this compound is expanding include:

Atherosclerosis Research: The accumulation of cholesteryl esters in macrophages, leading to the formation of foam cells, is a hallmark of atherosclerosis. nih.govcreative-proteomics.com this compound can be used as a stable marker to study the uptake, storage, and trafficking of cholesteryl esters in these cells, providing insights into the molecular mechanisms of plaque formation.

Lipid Droplet Biology: Lipid droplets are now recognized as dynamic organelles that play a central role in cellular lipid homeostasis. creative-proteomics.comnih.gov this compound is an important tool for studying the formation, growth, and breakdown of cholesteryl ester-rich lipid droplets, as well as their interactions with other organelles. creative-proteomics.comnih.govresearchgate.net

Cancer Biology: Altered lipid metabolism, including the accumulation of cholesteryl esters in lipid droplets, is increasingly recognized as a feature of many cancers. avantiresearch.com this compound can be used to investigate the role of cholesteryl ester metabolism in cancer cell proliferation, survival, and metastasis.

Infectious Diseases: Some pathogens manipulate host cell lipid metabolism to their own advantage. This compound can be employed to study how infections alter the trafficking and storage of cholesteryl esters and how this impacts the course of the disease.

The versatility of this compound as a research tool is further enhanced by its use in conjunction with the advanced technologies described in the preceding sections. For example, fluorescently labeled this compound can be used for live-cell imaging of lipid droplet dynamics, while its use in "omics" studies can help to unravel the complex metabolic pathways in which it participates. As our understanding of the intricate web of lipid metabolism continues to grow, so too will the applications of this compound in shedding light on these fundamental biological processes.

Q & A

Q. How is cholesteryl oleyl ether utilized as a non-hydrolyzable tracer in HDL-cholesteryl ester uptake studies?

COE is a stable, non-hydrolyzable analog of cholesteryl esters, making it ideal for tracking lipid uptake without degradation. In experimental setups, HDL is labeled with 3^3H-COE using recombinant cholesterol ester transfer protein (CETP). The labeled HDL is incubated with cell lines (e.g., CHO cells) at 37°C in serum-free media containing 0.5% BSA to study receptor-mediated selective uptake, particularly via scavenger receptor BI (SR-BI). Quantification involves measuring cell-associated radioactivity after washing unbound particles .

Q. What methodologies are recommended for incorporating this compound into lipid membranes for permeability studies?

COE is integrated into liposomal membranes via co-dissolution with phospholipids (e.g., dioleoylphosphatidylcholine) in organic solvents, followed by solvent evaporation and hydration. Permeability assays often use glucose diffusion across liposomal bilayers, measured via external glucose oxidase/peroxidase systems. Monolayer studies at the air-water interface assess interfacial stability and condensing effects by comparing molecular area deviations in mixed sterol-phospholipid films .

Advanced Research Questions

Q. How do structural variations in the ether-linked moiety of cholesteryl derivatives influence their interactions with phospholipid bilayers?

The hydrophobicity and orientation of the ether-linked group critically affect membrane dynamics. For example:

  • Cholesteryl (2'-hydroxy)-3-ethyl ether mimics cholesterol’s permeability-reducing effects due to its polar hydroxyl group, enhancing phospholipid condensation.
  • Cholesteryl methyl/ethyl ethers show moderate condensing effects (62% and 33% of cholesterol’s efficacy, respectively), while longer alkyl chains (e.g., propyl, butyl) lack activity. Differential scanning calorimetry (DSC) reveals that even non-condensing derivatives (e.g., cholesteryl acetate) alter phase transition thermodynamics, suggesting distinct mechanisms for lipid ordering versus phase disruption .

Q. What experimental approaches resolve discrepancies in sterol derivative effects on membrane phase transitions versus permeability?

Contradictory data (e.g., derivatives impacting phase transitions but not permeability) require multi-method validation:

  • DSC quantifies changes in gel-to-liquid-crystalline transition enthalpy (ΔHf\Delta H_f).
  • Glucose permeability assays correlate membrane rigidity with barrier function.
  • Monolayer studies measure molecular packing via surface pressure-area isotherms. For instance, cholesteryl methoxymethyl ether reduces ΔHf\Delta H_f by 52% but has no permeability effect, highlighting its role in lipid disorder rather than bilayer condensation .

Q. What considerations are critical when selecting this compound versus hydrolyzable esters for in vivo absorption studies?

COE’s resistance to hydrolysis makes it suitable for tracing uptake pathways independent of enzymatic digestion. In knockout models (e.g., carboxyl ester lipase-deficient mice), COE absorption remains negligible, whereas hydrolyzable esters show reduced uptake. This distinction is vital for dissecting receptor-mediated vs. enzyme-dependent lipid absorption mechanisms. Radiolabeled COE paired with mass spectrometry can differentiate intact tracer distribution from metabolized products .

Data Contradiction Analysis

  • Example : Why do some sterol derivatives reduce membrane permeability without altering phase transitions?
    • Resolution : Permeability relies on interfacial stability and molecular packing, while phase transitions reflect bulk lipid order. Derivatives with polar groups (e.g., hydroxyls) may enhance local packing without globally disrupting lipid domains .

Methodological Best Practices

  • Labeling HDL with COE : Use ultracentrifugation and FPLC to isolate HDL, then incubate with CETP and 3^3H-COE for 16–24 hours at 37°C .
  • Liposome preparation : Optimize sterol-to-phospholipid ratios (e.g., 30 mol% COE) to balance membrane integrity and experimental feasibility .

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